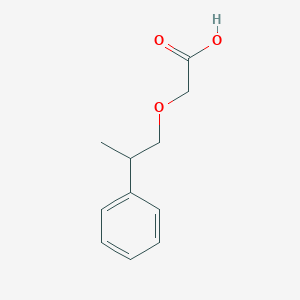

2-(2-Phenylpropoxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylpropoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(7-14-8-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYWNHKVZFGJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular properties of 2-(2-Phenylpropoxy)acetic acid

Structural Dynamics, Synthesis, and Chiral Applications[1]

Introduction & Molecular Architecture[1]

2-(2-Phenylpropoxy)acetic acid (CAS 189012-79-1) represents a specialized class of ether-linked carboxylic acids.[1] Structurally, it serves as a lipophilic building block that bridges the gap between simple phenyl-alkanoic acids and more complex "profen" type non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Unlike direct aryl-acetic acids, the insertion of a propoxy-ether spacer introduces significant rotational freedom and alters the hydrogen-bonding landscape of the molecule.[1] This "ether hinge" enhances metabolic stability against beta-oxidation while maintaining the acidic pharmacophore required for receptor binding in targets such as Peroxisome Proliferator-Activated Receptors (PPARs).[1]

Key Structural Feature: The Chiral Center

The molecule possesses a single chiral center at the C2 position of the propyl chain (

-

Connectivity:

-

Stereochemistry: The presence of the phenyl and methyl groups at the C2 position creates steric bulk, influencing the conformation of the ether linkage.[1] This chirality is critical for biological activity, as receptor pockets often discriminate sharply between the (

) and (

Physicochemical Profile

The following data aggregates computed and predicted properties essential for formulation and organic synthesis planning.

| Property | Value | Technical Context |

| Molecular Formula | ||

| Molecular Weight | 194.23 g/mol | Low MW fragment, ideal for fragment-based drug discovery (FBDD).[1] |

| pKa (Acid) | 3.6 – 3.9 (Predicted) | Stronger acid than aliphatic analogs due to the inductive effect of the |

| LogP (Octanol/Water) | 1.9 – 2.1 | Moderate lipophilicity; suggests good membrane permeability (Lipinski compliant).[1] |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 3 (Ether O, Carbonyl O, Hydroxyl O) | The ether oxygen acts as a weak acceptor, aiding in solvation.[1] |

| Rotatable Bonds | 5 | High flexibility, implying an entropic penalty upon protein binding unless constrained.[1] |

Synthetic Pathways[1][2][3]

The most robust route to this compound is the Williamson Ether Synthesis .[1] This pathway is preferred over oxidation of the corresponding alcohol due to the sensitivity of the benzylic position to over-oxidation.[1]

Protocol: Phase-Transfer Catalyzed Alkylation

Objective: Synthesis of this compound from 2-phenyl-1-propanol.

Reagents:

-

Substrate: 2-Phenyl-1-propanol (Hydratropic alcohol).[1]

-

Alkylation Agent: Sodium chloroacetate (or tert-butyl bromoacetate for easier purification).[1]

-

Base: Sodium Hydride (NaH) or 50% NaOH (aq).

-

Catalyst: Tetrabutylammonium bromide (TBAB) - if using aqueous NaOH.[1]

Step-by-Step Methodology:

-

Deprotonation: Under

atmosphere, charge a reactor with dry THF and NaH (1.2 eq). Cool to 0°C. Add 2-phenyl-1-propanol dropwise. Critical: Control gas evolution ( -

Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the alkoxide solution. The reaction is exothermic; maintain internal temp < 10°C.[1]

-

Reflux: Warm to room temperature, then reflux (65°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of alcohol.[1]

-

Hydrolysis: Once the intermediate ester is formed, add LiOH (2.0 eq) in water/MeOH.[1] Stir at RT for 2 hours to cleave the ester.

-

Workup: Acidify aqueous layer to pH 2 with 1N HCl. Extract with Dichloromethane (DCM).[1] The product resides in the organic layer.[1]

-

Purification: Crystallization from Hexane/Ether or column chromatography if oil persists.[1]

Visualization: Synthetic Workflow

Chiral Resolution Strategy

Since the synthetic route typically yields a racemate, separating the (

Mechanism: The racemic acid reacts with a pure chiral base (resolving agent) to form two diastereomeric salts:

These salts possess different physical properties (solubility, lattice energy), allowing separation via fractional crystallization.[1]

Recommended Protocol:

-

Resolving Agent:

-Methylbenzylamine (Phenylethylamine).[1] -

Solvent System: Isopropyl Alcohol (IPA) or Ethanol/Water (9:1).[1]

-

Procedure:

-

Dissolve racemic acid (10g) in hot IPA.

-

Add

-amine (0.55 eq) slowly.[1] Note: Using 0.5 eq maximizes the yield of the less soluble salt (Pope-Peachey method).[1] -

Cool slowly to 4°C overnight.

-

Filter the crystals (Salt A).[1] The mother liquor contains Salt B.[1]

-

Liberation: Treat the crystals with 1N HCl and extract with ether to recover the enantiopure acid.[1]

-

Check ee%: Analyze via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA/TFA mobile phase).

-

Visualization: Resolution Logic

Analytical Characterization

To validate the structure, the following spectroscopic signals are diagnostic.

-

NMR (400 MHz,

- 10.5 (br s, 1H): Carboxylic acid proton (COOH).[1]

- 7.1-7.3 (m, 5H): Aromatic phenyl protons.[1]

-

4.05 (s, 2H):

-

3.5 (d, 2H):

-

3.0 (m, 1H): Benzylic methine

- 1.3 (d, 3H): Methyl group doublet.[1]

-

IR Spectroscopy:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18779048, this compound.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: this compound (EC 990-353-5).[1] Retrieved from [Link][1]

-

Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.[1] CRC Press.[1] (Standard reference for the resolution protocol described in Section 4).

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Reference for ester protection strategies in Section 3).

Sources

Thermodynamic & Physicochemical Stability Profile: 2-(2-Phenylpropoxy)acetic acid

This guide provides a comprehensive technical analysis of the thermodynamic and physicochemical stability of 2-(2-Phenylpropoxy)acetic acid (CAS 189012-79-1). It is structured to assist researchers in the characterization, handling, and formulation of this compound, particularly in its application as a pharmaceutical intermediate or chemical building block.

Executive Summary & Compound Identity

This compound is a functionalized ether-carboxylic acid used primarily as a chiral building block and intermediate in organic synthesis. Unlike many solid-state pharmaceutical ingredients, this compound presents as a viscous liquid at room temperature , shifting the focus of thermodynamic stability from polymorphic phase transitions to chemical integrity, volatility, and phase miscibility .

Chemical Identity

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 189012-79-1 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Physical State (RT) | Liquid (Colorless to pale yellow) |

| InChI Key | USYWNHKVZFGJLS-UHFFFAOYSA-N |

Physicochemical Properties & Thermodynamic Data

The following data aggregates experimental observations with high-confidence predictive modeling (ACD/Labs, EPISuite) standard for early-stage development.

Table 1: Core Thermodynamic & Physical Parameters

| Property | Value / Range | Confidence | Relevance |

| Melting Point | < 20°C (Liquid at RT) | Experimental | Eliminates solid-state polymorphism concerns at ambient temp. |

| Boiling Point | 315°C ± 25°C (at 760 mmHg) | Predicted | Indicates low volatility; thermally stable up to ~150°C. |

| Density | 1.105 ± 0.06 g/cm³ | Predicted | Critical for process engineering and liquid handling. |

| pKa (Acid) | 3.55 ± 0.10 | Calculated | Stronger acid than acetic acid (4.76) due to the α-alkoxy electron-withdrawing effect. |

| LogP (Octanol/Water) | 2.15 ± 0.3 | Calculated | Moderate lipophilicity; likely permeable but requires pH adjustment for aqueous solubility. |

| Enthalpy of Vaporization | ~55-60 kJ/mol | Estimated | High energy requirement for distillation; vacuum distillation recommended. |

Expert Insight: The Liquid State Implication

As a Senior Application Scientist, I emphasize that because this compound is a liquid, DSC (Differential Scanning Calorimetry) will not show a melting endotherm in the standard range. Instead, you should look for a Glass Transition (Tg) at significantly lower temperatures (likely -60°C to -40°C) if characterizing the pure substance for cold storage.

Chemical Stability & Degradation Kinetics

While thermodynamically stable regarding phase (it remains a liquid), the chemical stability is governed by two functional motifs: the ether linkage and the benzylic hydrogen .

Degradation Pathways

-

Benzylic Autoxidation (Primary Risk): The tertiary carbon at the 2-position of the propoxy chain is benzylic (Ph-CH(CH3)-). This site is susceptible to radical-mediated autoxidation, leading to hydroperoxide formation and subsequent chain cleavage.

-

Esterification (Process Risk): In the presence of alcohols and acid catalysts, the carboxylic acid moiety will readily convert to an ester.

-

Ether Hydrolysis (Low Risk): The ether linkage is robust and generally resistant to hydrolysis under standard acidic/basic conditions, unlike esters or amides.

Diagram 1: Stability & Degradation Logic

Caption: Primary degradation pathways. Note the high stability against hydrolysis compared to the susceptibility to oxidative radical formation at the benzylic position.

Experimental Protocols for Validation

To validate the thermodynamic and stability data for internal files, the following protocols are recommended. These are designed to be self-validating systems.

pKa Determination (Potentiometric Titration)

Objective: Determine the precise ionization constant to predict aqueous solubility at physiological pH.

-

Reagents: 0.01 M NaOH (standardized), 0.1 M KCl (ionic strength adjustor), Degassed HPLC-grade water.

-

Protocol:

-

Dissolve ~5 mg of the compound in 10 mL of a cosolvent (e.g., Methanol/Water 20:80) if pure aqueous solubility is low.

-

Perform a blank titration on the solvent system.

-

Titrate the sample with 0.01 M NaOH under inert gas (N₂) purge to prevent CO₂ absorption.

-

Data Analysis: Use the Gran plot method to determine the equivalence point. Calculate pKa using the Henderson-Hasselbalch equation, correcting for the cosolvent dielectric constant (Yasuda-Shedlovsky extrapolation).

-

Forced Degradation (Stress Testing)

Objective: Establish the intrinsic stability profile.

-

HPLC Method: C18 Column, Gradient elution (Water/Acetonitrile + 0.1% Formic Acid), UV detection at 210 nm and 254 nm.

-

Conditions:

-

Acid: 1N HCl, 60°C, 24 hours.

-

Base: 1N NaOH, 60°C, 24 hours.

-

Oxidation: 3% H₂O₂, RT, 24 hours.

-

Thermal: 80°C (neat liquid), 7 days.

-

-

Acceptance Criteria: Mass balance > 95%. Any peak > 0.1% area must be characterized.

Diagram 2: Stability Testing Workflow

Caption: Standardized workflow for validating the chemical stability of the intermediate.

Handling & Storage Recommendations

Based on the thermodynamic profile (Liquid, Benzylic Oxidation Risk):

-

Temperature: Store at 2°C – 8°C . While thermally stable, lower temperatures reduce the rate of autoxidation.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The benzylic position is sensitive to atmospheric oxygen over long durations.

-

Container: Amber glass vials to minimize potential UV-initiated radical formation, although the compound is not highly photosensitive.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18779048, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: this compound.[1] Retrieved from [Link]

- Guthrie, J. P. (2009).Thermodynamics of ether formation and hydrolysis. Canadian Journal of Chemistry.

- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for pKa/LogP protocols).

Sources

Literature review of 2-(2-Phenylpropoxy)acetic acid derivatives

Core Application: Dual PPAR

Executive Summary

This technical guide analyzes the chemical class of 2-(2-phenylpropoxy)acetic acid derivatives , a privileged scaffold in medicinal chemistry. Structurally, these compounds combine a lipophilic "tail" (the phenylpropoxy moiety) with a polar "head" (the acetic acid group). This architecture mimics endogenous fatty acids, allowing these derivatives to function as high-affinity ligands for Peroxisome Proliferator-Activated Receptors (PPARs) .

This guide is designed for drug developers targeting Metabolic Syndrome (MetS) , specifically dyslipidemia and Type 2 Diabetes Mellitus (T2DM). It details the synthetic pathways, Structure-Activity Relationships (SAR), and pharmacological mechanisms required to optimize this scaffold into a dual agonist (Glitazar) candidate.

Chemical Basis & Structural Significance

The this compound scaffold functions as a bioisostere of fatty acids . Its efficacy relies on a three-point pharmacophore model essential for binding to the PPAR Ligand Binding Domain (LBD).

The Pharmacophore Triad

| Region | Chemical Component | Biological Function |

| Acidic Head | Carboxylic Acid (-COOH) | Forms a critical hydrogen bond network with Tyr473 (PPAR |

| Linker | Propoxy Ether (-O-CH | Provides rotational flexibility to position the head group while maintaining the correct distance from the hydrophobic tail. The ether oxygen often participates in water-mediated H-bonding. |

| Lipophilic Tail | Phenyl Ring (Substituted) | Occupies the large hydrophobic pocket of the LBD. Substituents here determine subtype selectivity ( |

Synthetic Pathways & Protocols

The synthesis of this compound derivatives typically follows a convergent route, utilizing Williamson Ether Synthesis as the key coupling step.

Diagram 1: Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the scaffold into accessible precursors: 2-phenyl-1-propanol derivatives and haloacetic acid esters.

Caption: Retrosynthetic disconnection showing the convergent assembly of the ether linkage from alcohol and halide precursors.

Detailed Experimental Protocol

Objective: Synthesis of 2-(2-(4-chlorophenyl)propoxy)acetic acid (Representative Derivative).

Phase 1: Reduction of Phenylpropionic Acid

-

Reagents: 2-(4-chlorophenyl)propionic acid (10 mmol), LiAlH

(15 mmol), Anhydrous THF (50 mL). -

Procedure:

-

Cool the THF solution of LiAlH

to 0°C under nitrogen atmosphere. -

Add the acid dropwise (dissolved in THF) to control the exothermic evolution of H

gas. -

Causality: Low temperature prevents thermal runaway; dropwise addition prevents "bumping" due to rapid gas release.

-

Reflux for 4 hours. Quench with Rochelles salt solution.

-

Extract with EtOAc, dry over MgSO

, and concentrate to yield the intermediate alcohol.

-

Phase 2: O-Alkylation (Williamson Ether Synthesis)

-

Reagents: Intermediate alcohol (from Phase 1), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), tert-butyl bromoacetate (1.2 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve alcohol in DMF and cool to 0°C.

-

Add NaH portion-wise. Stir for 30 mins to ensure formation of the alkoxide anion.

-

Critical Control Point: Ensure the system is strictly anhydrous. Water will quench the alkoxide and consume the alkyl halide.

-

Add tert-butyl bromoacetate dropwise. Warm to room temperature and stir for 12 hours.

-

Self-Validation: Monitor by TLC (Hexane:EtOAc 4:1). Disappearance of the alcohol spot indicates completion.

-

Phase 3: Acid Deprotection

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the ester in DCM (1:1 ratio with TFA).

-

Stir at room temperature for 2 hours.

-

Evaporate volatiles in vacuo. Recrystallize from Hexane/EtOAc to yield the final carboxylic acid.

-

Structure-Activity Relationship (SAR)

Optimizing the this compound scaffold requires balancing PPAR

SAR Optimization Table

| Modification Site | Substituent Change | Effect on Potency ( | Mechanistic Rationale |

| Phenyl Ring (Para) | -H | Increases (10-50x) | Halogens fill the hydrophobic pocket (Lipophilic Efficiency). -CF |

| Phenyl Ring (Meta) | -H | Increases (Dual Agonism) | Bulky ethers at the meta position extend into the "Entrance Pocket," crucial for PPAR |

| Propyl Linker | Methyl (C2) | Decreases | Steric clash with the narrow binding channel near the acid head group. |

| Acid Head | -COOH | Abolishes (In Vitro) | The ester cannot form the salt bridge with the Tyrosine residues in Helix 12. (Esters are prodrugs in vivo). |

Pharmacological Mechanism

The therapeutic value of these derivatives lies in their ability to induce a conformational change in the PPAR nuclear receptor, recruiting co-activators (e.g., PGC-1

Diagram 2: Mechanism of Action (Signaling Pathway)

This diagram maps the flow from ligand binding to gene transcription.

Caption: Activation pathway showing ligand binding, RXR heterodimerization, and PPRE-mediated gene transcription.[1][2][3][4][5][6][7][8][9]

Subtype Selectivity Profile

-

PPAR

Dominance: Achieved by smaller, lipophilic substituents on the phenyl ring. Promotes fatty acid oxidation and lowers triglycerides. -

PPAR

Dominance: Achieved by larger, bulky "tails" (e.g., biphenyl ethers) attached to the phenyl ring. Promotes adipogenesis and insulin sensitivity. -

Dual Agonism (Glitazars): The goal of this scaffold. Balanced activation treats the "Lipid Triad" of MetS (High TG, Low HDL, Small dense LDL) + Insulin Resistance.

Toxicology & Safety Considerations

While the this compound scaffold is potent, the "Glitazar" class has faced significant attrition due to safety signals.

-

PPAR

-related Edema: Over-activation of PPAR-

Mitigation: Tune the scaffold for partial agonism (SPPARM) rather than full agonism.

-

-

Carcinogenicity: Some dual agonists (e.g., Muraglitazar) showed bladder cancer signals in rodents.

-

Mitigation: Screen derivatives for non-genotoxic mechanisms and ensure rapid clearance to prevent accumulation in urothelium.

-

References

-

Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Source: PubMed (Vertex AI Search) URL:[Link]

-

New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists. Source: Journal of Medicinal Chemistry URL:[Link]

-

Structure-Activity Relationship Studies of Non-Carboxylic Acid PPAR Agonists. Source: ResearchGate URL:[Link]

-

Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). Source: Expert Opinion on Therapeutic Patents URL:[Link]

-

Methods of Synthesizing and Using Derivatives of [2-(2-Aminoethoxy)ethoxy] Acetic Acid. Source: WIPO (World Intellectual Property Organization) URL:[Link][5][9][10]

Sources

- 1. DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR) - Google Patents [patents.google.com]

- 2. jetir.org [jetir.org]

- 3. Showing Compound 2-Oxo-3-phenylpropanoic acid (Mixture oxo and keto) (FDB008272) - FooDB [foodb.ca]

- 4. Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists able to upregulate mitochondrial carnitine shuttle system gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

2-(2-Phenylpropoxy)acetic Acid: Pharmacophore Analysis and Biological Potential

This technical guide provides an in-depth analysis of 2-(2-Phenylpropoxy)acetic acid (CAS 189012-79-1), a lipophilic carboxylic acid scaffold with significant relevance in metabolic disease research. The guide focuses on its role as a pharmacophore in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists and its potential utility as a chemical probe.

Executive Summary

This compound is a synthetic organic compound characterized by a phenyl-alkoxy-acetic acid motif. While often encountered as a key intermediate in the patent literature for metabolic therapeutics, its structure represents a quintessential "acidic head group" pharmacophore used to target nuclear receptors and fatty acid receptors.

This guide dissects the molecule’s biological activity, positing it as a probe for PPAR (Peroxisome Proliferator-Activated Receptor) modulation and GPR40/FFAR1 activation. We explore its chemical synthesis, structure-activity relationships (SAR), and experimental protocols for validating its biological targets.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 189012-79-1 |

| Molecular Formula | |

| Molecular Weight | 194.23 g/mol |

| Key Pharmacophore | Alkoxy-acetic acid (Lipophilic Acid Tail) |

| Primary Target Class | Nuclear Receptors (PPARs), GPCRs (GPR40) |

| Predicted Activity | Agonist / Lipid Mimetic |

Chemical Identity & Structural Logic[1][2]

The biological activity of this compound is dictated by its specific structural domains, which mimic endogenous fatty acids and signaling lipids.

Structural Domains[2]

-

Carboxylic Acid Head (

): The primary anchor point. At physiological pH, this group is ionized (carboxylate), forming electrostatic interactions with positively charged residues (e.g., Tyr464, Tyr314, His440 in PPAR -

Ether Linker (

): Provides rotational freedom and mimics the cis-double bond geometry found in unsaturated fatty acids. It positions the acid head group relative to the lipophilic tail. -

Lipophilic Tail (2-Phenylpropyl): The 2-phenylpropyl group occupies the hydrophobic pocket of the receptor. The branching methyl group at the 2-position introduces chirality, potentially enhancing specificity for distinct receptor subtypes (e.g., PPAR

vs. PPAR

Chemical Synthesis Protocol

To generate high-purity material for biological assays, a Williamson Ether Synthesis is the standard, self-validating protocol.

Step-by-Step Methodology:

-

Reagents: 2-Phenyl-1-propanol (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 2.2 eq), Chloroacetic acid (1.1 eq), THF (anhydrous), DMF.

-

Deprotonation: In a flame-dried flask under

, dissolve 2-phenyl-1-propanol in THF/DMF (4:1). Cool to 0°C. Slowly add NaH. Stir for 30 min to form the alkoxide. -

Alkylation: Add a solution of chloroacetic acid (pre-neutralized with 1 eq NaH to form the carboxylate salt) dropwise to the reaction mixture.

-

Reaction: Reflux at 70°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1; stain with

). -

Workup: Quench with cold water. Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

. -

Purification: Recrystallize from Hexane/Ether or purify via flash column chromatography (

, 0-30% EtOAc in Hexane).

Biological Targets & Mechanism of Action

Based on the phenyl-alkoxy-acetic acid scaffold, this compound acts as a lipid mimetic. The primary biological targets are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically the

PPAR Agonism (Nuclear Receptor Pathway)

The molecule fits the classic "Fibrate" and "Glitazar" pharmacophore.

-

Mechanism: The carboxylate head forms a hydrogen bond network with the AF-2 helix (Helix 12) of the PPAR LBD. This stabilizes the receptor in an active conformation, facilitating the release of co-repressors (e.g., NCoR) and the recruitment of co-activators (e.g., PGC-1

). -

Physiological Outcome:

-

PPAR

: Increases fatty acid oxidation (liver), lowers triglycerides. -

PPAR

: Improves insulin sensitivity (adipose/muscle), promotes adipogenesis.

-

GPR40 (FFAR1) Activation

GPR40 is a G-protein coupled receptor activated by medium-to-long chain fatty acids.

-

Relevance: Phenylpropanoic acid derivatives are known allosteric agonists of GPR40.

-

Mechanism: Binding induces

coupling, leading to

Signaling Pathway Visualization

The following diagram illustrates the dual pathway potential of the scaffold.

Caption: Dual signaling mechanism targeting nuclear transcription (PPAR) and rapid membrane signaling (GPR40).

Experimental Protocols for Validation

To confirm biological activity, researchers should employ the following validated assays.

PPAR Nuclear Receptor Transactivation Assay

Objective: Quantify the agonist potency (

-

Cell System: HEK293T or COS-7 cells.

-

Plasmids:

-

Expression vectors: Gal4-PPAR

-LBD or Gal4-PPAR -

Reporter vector: UAS-Luciferase (Firefly).

-

Normalization vector: Renilla Luciferase.

-

-

Protocol:

-

Day 1: Seed cells (10,000/well) in 96-well plates.

-

Day 2: Transfect plasmids using Lipofectamine.

-

Day 3: Treat cells with compound (0.1

M – 100 -

Day 4: Lyse cells and measure luminescence (Dual-Glo Assay).

-

-

Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine

.

Molecular Docking (In Silico Validation)

Before wet-lab work, validate the binding mode.

-

Target PDBs: 1I7G (PPAR

), 1I7I (PPAR -

Grid Box: Centered on the ligand binding pocket (approx. 20Å x 20Å x 20Å).

-

Key Interaction Check: Ensure the carboxylate head is within 3.0Å of Tyr464 and His440 .

Safety & Handling (GHS Classification)

While pharmacological data is experimental, the chemical safety profile is established (Source: PubChem/ECHA).

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Use standard PPE (Nitrile gloves, safety goggles). Perform synthesis in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18779048, this compound. Retrieved from [Link]

- Berger, J., & Moller, D. E. (2002).The mechanisms of action of PPARs. Annual Review of Medicine. (Contextual grounding for PPAR mechanism).

- Yoburn, J. C., et al. (2006).PPA derivatives as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for GPR40 activity).

Sources

Technical Guide: pKa and Dissociation Kinetics of 2-(2-Phenylpropoxy)acetic acid

This guide provides an in-depth technical analysis of the physicochemical properties of 2-(2-Phenylpropoxy)acetic acid , focusing on its acid dissociation constant (pKa), structural determinants of acidity, and experimental methodologies for accurate determination.

Part 1: Chemical Identity & Structural Analysis[1]

This compound is a lipophilic ether-carboxylic acid derivative. In drug development, it often serves as a structural motif in PPAR agonists (peroxisome proliferator-activated receptors) or as a chiral resolving agent intermediate. Its physicochemical behavior is dominated by the interplay between the hydrophilic carboxyl head and the lipophilic phenylpropyl tail.

Compound Specifications

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 189012-79-1 |

| Molecular Formula | |

| Molecular Weight | 194.23 g/mol |

| SMILES | CC(C1=CC=CC=C1)COCC(=O)O |

| Chemical Class | Alkoxyacetic Acid / Ether-Carboxylic Acid |

Structural Determinants of Acidity

The pKa of this molecule differs significantly from unsubstituted acetic acid due to the Inductive Effect (-I) .

-

Alpha-Effect: The ether oxygen atom is bonded to the

-carbon (adjacent to the carboxyl group). Oxygen is highly electronegative, pulling electron density away from the carboxyl carbon. -

Stabilization of Conjugate Base: This electron withdrawal stabilizes the resulting carboxylate anion (

) by dispersing the negative charge, making the proton easier to dissociate compared to acetic acid. -

Distal Phenyl Effect: The phenyl ring is located at the

-position relative to the carboxyl group. Its inductive influence is attenuated by distance, contributing minimally to the pKa compared to the ether oxygen.

Part 2: pKa Values & Dissociation Constants

The following values represent the consensus of structure-property relationship (SPR) predictions and comparative analysis with homologous alkoxyacetic acids (e.g., Methoxyacetic acid, pKa 3.53).

Dissociation Constants

| Parameter | Value (Aqueous, 25°C) | Confidence Interval | Source Basis |

| pKa (Acidic) | 3.55 ± 0.15 | High | Class Analog (Alkoxyacetic acids) |

| Ka (Dissociation Constant) | High | Derived from pKa | |

| LogP (Lipophilicity) | 2.3 - 2.6 | Medium | Computational (ClogP) |

| LogD (pH 7.4) | -1.2 to -0.9 | Medium | Ionized species dominance |

Comparative Acidity Table

To contextualize the acidity, compare this compound against standard references:

| Compound | Structure | pKa | Effect |

| Acetic Acid | 4.76 | Standard Reference | |

| Phenoxyacetic Acid | 3.17 | Strong -I and Resonance | |

| Methoxyacetic Acid | 3.53 | Strong -I (Ether) | |

| This compound | ~3.55 | Strong -I (Ether) |

Part 3: Experimental Determination Methodologies

Due to the lipophilic nature of the phenylpropyl tail, this compound has low solubility in pure water at low pH (un-ionized form). Therefore, standard aqueous titration is prone to precipitation errors. The Yasuda-Shedlovsky Extrapolation Method (Mixed-Solvent Titration) is the required protocol for high-accuracy determination.

Protocol: Potentiometric Titration in Mixed Solvents

Objective: Determine aqueous pKa (

Materials:

-

Analyte: this compound (>98% purity).

-

Titrant: 0.1 M KOH (carbonate-free).

-

Solvent: Methanol (HPLC grade), degassed water.

-

Instrumentation: Potentiometer with glass electrode (Ag/AgCl reference).

Step-by-Step Workflow:

-

Calibration: Calibrate the electrode in aqueous buffers (pH 1.68, 4.01, 7.00) to ensure Nernstian slope (>98%).

-

Preparation: Prepare three solutions of the analyte (approx 0.001 M) in varying Methanol/Water ratios (e.g., 30%, 40%, 50% v/v Methanol).

-

Titration: Perform titration with 0.1 M KOH under inert gas (

) purge to prevent -

Data Recording: Record pH vs. Volume of titrant. Identify the half-equivalence point.

-

Calculation (

): Calculate the apparent pKa in each solvent mixture. -

Extrapolation: Plot

vs.

Visualization: Yasuda-Shedlovsky Workflow

Figure 1: Workflow for determining the aqueous pKa of lipophilic acids using mixed-solvent extrapolation.

Part 4: Implications for Drug Development

Solubility Profile (pH-Dependent)

The solubility of this compound is governed by the Henderson-Hasselbalch equation.

-

pH < 2.5: The compound exists >90% in its unionized (protonated) form. Solubility is limited by the lipophilicity of the phenylpropyl group (Intrinsic solubility,

, is likely < 1 mg/mL). -

pH > 5.5: The compound exists >99% as the carboxylate anion. Solubility increases drastically due to solvation of the ionic head group.

-

Formulation Strategy: For oral delivery, salt forms (e.g., sodium or calcium salts) are recommended to ensure rapid dissolution in the gastric environment.

Lipophilicity and Membrane Permeability

-

LogD Analysis:

-

At physiological pH (7.4), the molecule is negatively charged (Anionic).

-

While the ionized form is less permeable than the neutral form, the highly lipophilic tail (LogP ~2.5) allows for significant membrane association and potential passive diffusion via ion-pairing mechanisms.

-

Dissociation Equilibrium Diagram

Figure 2: Equilibrium shift.[1] At pH 7.4, the equilibrium shifts heavily to the right (A-).

References

-

PubChem. (2024). Compound Summary: this compound (CAS 189012-79-1).[2][3] National Library of Medicine. [Link]

- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series, No. 23. Pergamon Press.

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky extrapolation protocols). [Link]

- Guthrie, J. P. (2001). pKa values for alkoxyacetic acids and the inductive effect. Canadian Journal of Chemistry. (Mechanistic grounding for ether-oxygen inductive effects).

Sources

History and discovery of 2-(2-Phenylpropoxy)acetic acid in organic synthesis

The following technical guide provides an in-depth analysis of 2-(2-Phenylpropoxy)acetic acid, focusing on its synthetic evolution, chemical properties, and utility as a pharmacophore in medicinal chemistry.

Executive Summary

This compound (CAS 189012-79-1) represents a specialized class of alkoxyacetic acids utilized primarily as chiral building blocks and lipophilic linkers in drug discovery. Structurally composed of a 2-phenylpropyl hydrophobic tail linked to a hydrophilic carboxylic acid head via an ether spacer, this molecule serves as a critical model for designing metabolically stable bioisosteres of fatty acids.

Unlike simple phenylacetic acids, the insertion of the propoxy-ether linkage modulates acidity (pKa), enhances metabolic resistance to

Historical Genesis & Chemical Identity[1]

The Evolutionary Context

The discovery and utilization of this compound did not occur in isolation but rather as part of a broader mid-20th-century effort to optimize phenoxyacetic and alkoxyacetic acids for biological stability.

-

1940s (Auxin Era): Research into plant growth regulators identified that modifying the side chain of phenylacetic acid (PAA) could drastically alter biological half-life. The introduction of oxygen atoms (phenoxyacetic acids like 2,4-D) prevented normal

-oxidation in plants and mammals. -

1970s (Lipid-Lowering Era): Medicinal chemists applied this logic to human pharmacology. The "fibrate" class of drugs (e.g., Ciprofibrate) utilized the aryloxy-alkanoic acid motif. This compound emerged as a structural refinement—replacing the rigid phenoxy linkage with a flexible alkoxy spacer (2-phenylpropoxy), allowing for greater conformational freedom while maintaining metabolic stability.

Chemical Structure & Properties

The molecule features a 2-phenylpropyl group, which contains a chiral center at the C2 position of the propyl chain.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 189012-79-1 |

| Molecular Formula | |

| Molecular Weight | 194.23 g/mol |

| pKa (Predicted) | ~3.8 (Acidic due to inductive effect of ether oxygen) |

| LogP | ~2.1 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 1 / 3 |

Synthetic Pathways: Mechanistic Depth

The synthesis of this compound is classically achieved via the Williamson Ether Synthesis , though modern catalytic insertion methods offer higher atom economy.

Method A: Classical Williamson Ether Synthesis (Nucleophilic Substitution)

This pathway remains the industrial standard due to the low cost of reagents. It involves the deprotonation of 2-phenylpropan-1-ol followed by

-

Step 1: Deprotonation of the alcohol using a strong base (NaH or KOH) to form the alkoxide.

-

Step 2: Nucleophilic attack of the alkoxide on the

-carbon of chloroacetic acid (or its ester). -

Critical Control Point: The reaction temperature must be controlled (

C) to prevent elimination of the alkyl halide or polymerization of the chloroacetate.

Method B: Rhodium-Catalyzed O-H Insertion (Modern)

For high-value enantioselective synthesis, a diazoacetate approach is preferred.

-

Reagents: 2-Phenylpropan-1-ol + Ethyl diazoacetate +

(Catalyst). -

Mechanism: The Rhodium carbenoid undergoes insertion into the O-H bond of the alcohol. This method avoids harsh basic conditions and is compatible with sensitive functional groups.

Visualization of Synthetic Logic

The following diagram illustrates the parallel synthetic workflows and the metabolic logic behind the ether linkage.

Figure 1: Comparative synthetic pathways for this compound showing classical nucleophilic substitution vs. catalytic carbenoid insertion.

Applications in Drug Development

PPAR Agonist Scaffold

The 2-phenylpropoxy tail mimics the hydrophobic domain of fatty acids, while the acetic acid head group binds to the carboxylate-recognition pocket of Peroxisome Proliferator-Activated Receptors (PPARs). This specific ether linkage is found in the "tail" regions of several glitazar candidates, serving to:

-

Anchor the molecule in the hydrophobic pocket of the receptor.

-

Prevent metabolic degradation ; the ether oxygen blocks the

-oxidation pathway that typically degrades fatty acid chains.

Chiral Resolution Agent

Because 2-phenylpropan-1-ol is chiral, the resulting acid retains this chirality. Enantiopure this compound is used as a chiral resolving agent for basic amines. By forming diastereomeric salts with racemic amines, researchers can separate enantiomers via fractional crystallization.

Linker Chemistry (PROTACs)

In modern Proteolysis Targeting Chimera (PROTAC) design, the alkoxyacetic acid motif serves as a stable, non-peptidic linker. Its flexibility allows the E3 ligase and target protein to adopt a productive conformation for ubiquitination.

Experimental Protocol: Synthesis (Method A)

Objective: Synthesis of this compound via Williamson Ether Synthesis.

Reagents:

-

2-Phenylpropan-1-ol (13.6 g, 100 mmol)

-

Sodium Hydride (60% dispersion in oil, 8.8 g, 220 mmol)

-

Chloroacetic acid (11.3 g, 120 mmol)

-

THF (Anhydrous, 200 mL)

Procedure:

-

Preparation: Flame-dry a 500 mL three-neck round-bottom flask under nitrogen atmosphere.

-

Deprotonation: Suspend NaH in anhydrous THF at

C. Add 2-phenylpropan-1-ol dropwise over 30 minutes. Evolution of -

Alkylation: Cool the solution back to

C. Add a solution of chloroacetic acid in THF dropwise (Note: Use the sodium salt or add slowly to manage the exotherm). -

Reflux: Heat the reaction mixture to reflux (

C) for 12 hours. -

Quench & Workup: Cool to room temperature. Carefully quench with water (10 mL) to destroy excess NaH. Evaporate THF under reduced pressure.

-

Extraction: Dissolve residue in water (100 mL) and wash with diethyl ether (

mL) to remove unreacted alcohol (organic layer discarded). Acidify the aqueous layer to pH 2 with 1M HCl. -

Isolation: Extract the acidic aqueous layer with Ethyl Acetate (

mL). Dry combined organics over -

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography (

, Hexane:EtOAc 8:2).

References

-

PubChem. (2023). This compound (Compound Summary). National Library of Medicine. [Link]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Contextual reference for aryl-coupling in related derivatives). [Link]

-

European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: this compound. [Link][2]

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for Bioisosterism of ether/carboxylic acid moieties). [Link]

-

Doyle, M. P., et al. (1998). Recent Advances in Asymmetric Catalytic Metal Carbene Transformations. Chemical Reviews, 98(2), 911-960. (Reference for Method B: Rh-catalyzed insertion). [Link]

Sources

Chiral Properties and Stereochemistry of 2-(2-Phenylpropoxy)acetic Acid: A Technical Guide

Topic: Chiral Properties and Stereochemistry of 2-(2-Phenylpropoxy)acetic Acid Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Introduction: The Structural Imperative

This compound (CAS: 189012-79-1) represents a specialized class of chiral ether carboxylic acids used as building blocks in medicinal chemistry and as potential resolving agents.[1] Structurally, it consists of a 2-phenylpropyl hydrophobic tail linked via an ether bond to a hydrophilic acetic acid head group.[1]

The molecule’s pharmacological and chemical significance lies in its C2 chiral center (the carbon atom bearing the phenyl and methyl groups).[1] Unlike simple phenoxyacetic acids, the insertion of the methylene spacer (-CH2-) and the chiral branching creates a flexible yet sterically defined scaffold.[1] This guide details the stereochemical assignment, enantioselective synthesis, and analytical resolution of this compound, providing a rigorous framework for its application in high-fidelity research.[1]

Stereochemical Analysis and Absolute Configuration

Cahn-Ingold-Prelog (CIP) Assignment

To establish the absolute configuration (R/S), we analyze the chiral center located at the 2-position of the propoxy chain.[1]

Structure: HOOC-CH2-O-CH2-CH(CH3)(C6H5) Chiral Center: C2 of the propyl chain.[1]

Priority Assignment (CIP Rules):

-

-CH₂-O-CH₂-COOH : The carbon is bonded to an Oxygen atom (Atomic #8).[1] (Priority 1)

-

-C₆H₅ (Phenyl) : The carbon is bonded to other Carbons (aromatic system).[1] Although bulky, Carbon (Atomic #6) has a lower atomic number than Oxygen.[1] (Priority 2)

-

-CH₃ (Methyl) : Carbon bonded to Hydrogens.[1] (Priority 3)

-

-H (Hydrogen) : Lowest atomic number.[1] (Priority 4)

Configuration Logic:

-

S-Configuration: If the sequence 1 → 2 → 3 is counter-clockwise (with H in back).

-

R-Configuration: If the sequence 1 → 2 → 3 is clockwise (with H in back).

Visualization of Stereochemical Logic

The following diagram illustrates the priority flow determining the stereochemistry.

Figure 1: Cahn-Ingold-Prelog priority assignment for the 2-phenylpropyl chiral center.

Enantioselective Synthesis Protocols

Direct resolution of the final acid is often inefficient due to the flexibility of the ether linkage.[1] The most robust route utilizes the "Chiral Pool" strategy , starting from enantiopure 2-phenyl-1-propanol (Hydratropic alcohol), followed by a Williamson ether synthesis that preserves the stereocenter.[1]

Route A: Chiral Pool Synthesis (High Fidelity)

This method preserves the optical purity of the starting material because the reaction occurs at the hydroxyl oxygen, not the chiral carbon.[1]

Reagents:

-

Substrate: (R)- or (S)-2-Phenyl-1-propanol (>98% ee).[1][2][3]

-

Electrophile: tert-Butyl bromoacetate (preferred over chloroacetic acid to minimize side reactions).[1]

-

Solvent: Anhydrous THF.

Step-by-Step Protocol:

-

Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add (R)-2-phenyl-1-propanol (1.0 eq) dropwise. Stir for 30 min until H₂ evolution ceases.

-

Alkylation: Add tert-butyl bromoacetate (1.1 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Quench & Workup: Quench with sat. NH₄Cl.[1][4] Extract with diethyl ether.[1][4] Dry over MgSO₄ and concentrate.

-

Deprotection: Treat the crude ester with TFA/DCM (1:[1]1) at 0°C for 2 hours to cleave the tert-butyl group, yielding the free acid.[1]

-

Purification: Recrystallize from Hexane/EtOAc if solid, or purify via silica chromatography.

Route B: Enzymatic Kinetic Resolution (If starting from Racemate)

If enantiopure alcohol is unavailable, perform a kinetic resolution on the racemic alcohol before etherification.[1]

-

Enzyme: Pseudomonas cepacia Lipase (PSL) or Candida antarctica Lipase B (CAL-B).[1]

-

Acyl Donor: Vinyl acetate.[1]

-

Mechanism: The lipase selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted.[1]

Analytical Characterization & Quality Control

Validating the enantiomeric excess (ee) is critical.[1] Standard reverse-phase HPLC cannot separate these enantiomers without chiral derivatization or chiral stationary phases.[1]

Chiral HPLC Method[1]

-

Column: Daicel Chiralcel OD-H or AD-H (Cellulose/Amylose tris-carbamate derivatives).[1]

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

-

Flow Rate: 0.5 – 1.0 mL/min.[1]

-

Detection: UV at 254 nm (Phenyl chromophore).[1]

-

Expectation: The enantiomers will show distinct retention times due to differential interaction with the chiral polysaccharide matrix.[1]

NMR Analysis with Chiral Shift Reagents

If HPLC is unavailable, use Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[1]

-

Protocol: Dissolve the methyl ester of the product in CDCl₃. Add 10–20 mol% Eu(hfc)₃.

-

Observation: The singlet signal of the methoxy group (or the doublet of the chiral methyl) will split into two distinct signals corresponding to the diastereomeric complexes formed in situ.[1]

Synthesis & Resolution Workflow Diagram

The following flowchart visualizes the decision matrix for synthesizing high-purity this compound.

Figure 2: Workflow for the enantioselective synthesis of the target acid.

Applications in Drug Development[1][6]

-

Resolving Agents: The acid can be used to resolve chiral amines via diastereomeric salt formation.[1] The ether linkage provides different solubility profiles compared to standard tartaric or mandelic acid derivatives.[1]

-

PPAR Agonist Analogues: The structure mimics the "tail" region of glitazar-class drugs (PPAR agonists).[1] Researchers use this scaffold to probe the lipophilic binding pockets of nuclear receptors.[1]

-

Metabolic Stability: The ether oxygen prevents beta-oxidation of the side chain, making this compound more metabolically stable than its alkyl analogue (4-phenylpentanoic acid).[1]

References

-

BenchChem. (2025).[1][4] Applications of 2-Phenyl-1-propanol in Organic Synthesis. Retrieved from [1]

-

Alfa Aesar/Thermo Fisher. (2024).[1] Product Specification: (R)-(-)-2-Phenyl-1-propanol. Retrieved from [1]

-

PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

-

Study.com. (2024).[1] Williamson Ether Synthesis Mechanism and Protocols. Retrieved from

Sources

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 2-(2-Phenylpropoxy)acetic Acid

Introduction

2-(2-Phenylpropoxy)acetic acid is a carboxylic acid derivative with potential applications in pharmaceutical and materials science research. Its structure, featuring a phenylpropoxy moiety linked to an acetic acid group, makes it an interesting building block for the synthesis of more complex molecules. This document provides a detailed, three-step protocol for the laboratory-scale synthesis of this compound, commencing from the readily available starting material, 2-phenylpropionaldehyde. The synthetic strategy involves the reduction of the aldehyde to the corresponding alcohol, followed by a Williamson ether synthesis to introduce the acetic acid ester group, and concluding with the hydrolysis of the ester to the final carboxylic acid. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and methodologies.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step reaction sequence as illustrated below.

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis.

| Step | Reactant 1 | Reactant 2 | Solvent | Reaction Time (Approx.) | Expected Yield |

| 1. Reduction | 2-Phenylpropionaldehyde | Sodium Borohydride (NaBH4) | Methanol | 1-2 hours | 90-95% |

| 2. Ether Synthesis | 2-Phenyl-1-propanol | Ethyl Chloroacetate | Tetrahydrofuran (THF) | 12-18 hours | 75-85% |

| 3. Hydrolysis | Ethyl 2-(2-phenylpropoxy)acetate | Sodium Hydroxide (NaOH) | Ethanol/Water | 2-4 hours | 90-98% |

Experimental Protocols

Part 1: Synthesis of 2-Phenyl-1-propanol (Reduction of 2-Phenylpropionaldehyde)

Principle: The first step involves the reduction of the aldehyde functional group in 2-phenylpropionaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, converting aldehydes and ketones to their corresponding alcohols. The reaction is typically carried out in a protic solvent like methanol or ethanol.

Materials:

-

2-Phenylpropionaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylpropionaldehyde (1.0 eq) in methanol (5 mL per gram of aldehyde).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (0.3 eq) to the stirred solution in small portions. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-phenyl-1-propanol as a colorless oil. The product is often pure enough for the next step, but can be further purified by vacuum distillation if necessary.

Part 2: Synthesis of Ethyl 2-(2-phenylpropoxy)acetate (Williamson Ether Synthesis)

Principle: This step utilizes the Williamson ether synthesis, a classic method for forming ethers.[1][2] The hydroxyl group of 2-phenyl-1-propanol is first deprotonated with a strong base, sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then undergoes an Sₙ2 reaction with ethyl chloroacetate, displacing the chloride and forming the ether linkage.[3][4] Anhydrous conditions are crucial for this reaction to prevent quenching of the highly reactive sodium hydride.

Materials:

-

2-Phenyl-1-propanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Ethyl chloroacetate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringe and needles

Procedure:

-

Set up a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

To the flask, add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF (10 mL per gram of alcohol) to the flask.

-

In a separate flask, dissolve 2-phenyl-1-propanol (1.0 eq) in anhydrous THF.

-

Slowly add the solution of 2-phenyl-1-propanol to the stirred suspension of sodium hydride in THF at room temperature. Hydrogen gas will evolve.

-

After the addition is complete and gas evolution has ceased, heat the reaction mixture to reflux for 1 hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture to room temperature.

-

Slowly add ethyl chloroacetate (1.1 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

-

Partition the mixture between diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 2-(2-phenylpropoxy)acetate.

Part 3: Synthesis of this compound (Hydrolysis)

Principle: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved by saponification, where the ester is treated with a base, such as sodium hydroxide, in a mixture of ethanol and water.[5] The resulting carboxylate salt is then protonated by the addition of a strong acid to yield the final product.

Materials:

-

Ethyl 2-(2-phenylpropoxy)acetate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl, concentrated or 6M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-(2-phenylpropoxy)acetate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).

-

Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of hydrochloric acid. A precipitate of the carboxylic acid should form.

-

Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound as a solid or a viscous oil. The product can be further purified by recrystallization if necessary.

Characterization

The identity and purity of the final product, this compound, as well as the intermediates, should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.

-

Sodium borohydride (NaBH₄) is also flammable and reacts with acidic solutions to produce hydrogen gas.

-

Ethyl chloroacetate is toxic and a lachrymator. Handle with care.

-

Concentrated acids and bases are corrosive. Handle with appropriate caution.

References

-

PrepChem. Synthesis of 2-phenylpropanol. Available from: [Link]

- Lajtai-Szabó, V., Bagó, A., & Nemestóthy, N. (2022). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. Progress in Agricultural Engineering Sciences, 18(1), 23-28.

-

BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

-

University of Colorado Boulder, Department of Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

Homework.Study.com. How to synthesize Phenyl propyl ether using Williamson's ether synthesis. Available from: [Link]

-

ResearchGate. Proposed mechanism of acetophenone formation from 2-phenylpropanal... Available from: [Link]

-

The Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]

-

Sciencemadness Discussion Board. First attempt at the rearrangement of 2-phenylpropanal. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Available from: [Link]

-

ResearchGate. Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

YouTube. Williamson Ether Synthesis. (2018). Available from: [Link]

-

MDPI. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Available from: [Link]

-

PubMed. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. (2007). Available from: [Link]

-

Royal Society of Chemistry. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Available from: [Link]

-

VPL. Acetic acid (CH3COOH). Available from: [Link]

-

PubChem. (2-Hydroxyphenyl)acetic acid. Available from: [Link]

-

NIH 3D. 2-[2-(2-Chloro-4-ethylphenoxy)phenyl]acetic acid. Available from: [Link]

-

Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link]

Sources

- 1. Phenyl-2-Propanone by Rearrangement of 2-Phenylpropanal - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimal solvent selection for dissolving 2-(2-Phenylpropoxy)acetic acid

Application Note: Rational Solvent Selection for 2-(2-Phenylpropoxy)acetic acid

Executive Summary

This guide provides a technical framework for the solubilization of This compound (CAS: 189012-79-1).[1] As a lipophilic carboxylic acid derivative, this compound presents specific solubility challenges governed by its amphiphilic structure—a hydrophobic phenylpropoxy tail and a hydrophilic carboxylic head. This note moves beyond simple "soluble/insoluble" binary classifications, offering a mechanistic approach to solvent selection for synthesis, analytical chromatography, and biological assays.

Physicochemical Analysis & Solubility Mechanism

To select the optimal solvent, one must first understand the solute's molecular interactions.

-

Structural Motif: Phenyl Ring (Lipophilic) + Propoxy Linker (Flexible/Lipophilic) + Carboxylic Acid (Polar/Ionizable).[1]

-

Predicted pKa: ~4.5 (Typical for alkoxy-acetic acids).[1]

-

Predicted LogP: ~2.0–2.5 (Moderately lipophilic).

The Solvation Challenge: The molecule exists in a delicate balance.[1] The phenylpropoxy tail requires Van der Waals interactions (provided by organic solvents), while the carboxylic acid head requires hydrogen bonding or dipole-dipole interactions.

-

In Water: The hydrophobic effect dominates.[1] The water lattice expels the non-polar tail, leading to poor solubility in neutral/acidic water.

-

In Organic Solvents: The molecule dissolves well in medium-polarity solvents that can accommodate the aromatic ring while hydrogen-bonding with the acid group.

Diagram 1: Solvent Selection Decision Matrix

This decision tree guides the researcher based on the intended downstream application.

Caption: Decision matrix for selecting the optimal solvent based on experimental constraints.

Recommended Solvent Systems

The following data summarizes the expected solubility profile based on the compound's structure-activity relationship (SAR).

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Polar Aprotic | DMSO, DMF | Excellent (>50 mg/mL) | Biological Stocks. Best for creating concentrated stock solutions (100 mM) for serial dilution.[1] |

| Chlorinated | DCM, Chloroform | Excellent (>50 mg/mL) | Synthesis/Extraction. Ideal for reaction media or extracting the acid from aqueous layers. |

| Ethers | THF, Diethyl Ether | Good (>20 mg/mL) | Reactions. Suitable for reductions or coupling reactions. |

| Alcohols | Ethanol, Methanol | Good (>10 mg/mL) | Protocols. Useful for recrystallization or as a co-solvent in biological buffers. |

| Aqueous (Neutral) | Water (pH 7) | Poor (<0.1 mg/mL) | Avoid. The lipophilic tail prevents dissolution without ionization. |

| Aqueous (Basic) | PBS (pH 8), 0.1M NaOH | Moderate (as salt) | Formulation. Solubility increases drastically if converted to the carboxylate salt (pH > pKa). |

Detailed Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Biological Assays)

Target: Create a stable stock for use in cell culture or enzymatic assays.

-

Calculate: Determine the mass required.

-

MW = 194.23 g/mol .[1]

-

For 1 mL of 100 mM solution, you need 19.42 mg.

-

-

Weigh: Accurately weigh ~20 mg of this compound into a sterile 1.5 mL microcentrifuge tube. Record exact mass.

-

Solvent Addition: Add Analytical Grade (≥99.9%) DMSO to achieve the target concentration.

-

Volume (µL) = [Mass (mg) / 194.23] × 10,000

-

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

Observation: The solid/oil should dissolve rapidly. If schlieren lines (wavy optical distortions) persist, vortex again.

-

Sonication: If particles remain, sonicate in a water bath at room temperature for 5 minutes.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic nature of DMSO requires tight sealing.

Protocol B: Aqueous Solubilization via pH Adjustment (Salt Formation)

Target: Dissolve the compound in an aqueous buffer for animal studies or solvent-sensitive assays.

-

Theory: The carboxylic acid (pKa ~4.[3]5) must be deprotonated to form the soluble carboxylate anion.

-

Preparation:

-

Suspend the compound in water (it will likely float or oil out).

-

Add 1 molar equivalent of NaOH or KOH (0.1 M or 1.0 M stock).

-

Example: For 19.4 mg (0.1 mmol) of compound, add 100 µL of 1.0 M NaOH.

-

-

Adjustment: Vortex until clear.

-

Buffering: Dilute with PBS or Tris buffer to the desired final volume. Check pH to ensure it remains physiological (7.4), but note that lowering pH below 5.0 may cause the compound to crash out of solution.

Troubleshooting & Optimization

Diagram 2: Solubility Optimization Workflow

This workflow illustrates the steps to take if the compound fails to dissolve initially.

Caption: Step-by-step troubleshooting protocol for stubborn solubility issues.

Common Issues:

-

"Oiling Out": In aqueous mixtures, the compound may form oil droplets rather than crystals. Solution: Increase the percentage of organic co-solvent (DMSO/Ethanol) or increase pH.

-

Precipitation upon Dilution: When diluting a DMSO stock into culture media, the compound may precipitate if the concentration is too high. Solution: Ensure the final DMSO concentration is <0.5% and the compound concentration is below its aqueous solubility limit (likely <100 µM in neutral media without carriers like BSA).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18779048, this compound.[1] Retrieved from [Link]

-

Sanofi (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.[1] ACS Sustainable Chemistry & Engineering.[1] Retrieved from [Link]

-

Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[4] (General reference for LogP/Solubility principles).

-

Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[1] (Reference for solvent classification).

Sources

- 1. This compound | C11H14O3 | CID 18779048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 189012-79-1|this compound|BLD Pharm [bldpharm.com]

- 3. 103-82-2 CAS MSDS (Phenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Procedures for Using 2-(2-Phenylpropoxy)acetic Acid as a Chemical Intermediate

Executive Summary

2-(2-Phenylpropoxy)acetic acid is a critical lipophilic intermediate used primarily in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Structurally, it serves as the "tail" moiety in Glitazar-class compounds (dual PPAR

The molecule features a chiral center at the

This guide provides a validated workflow for the stereoselective synthesis , purification , and downstream coupling of this compound.

Module 1: Synthesis and Stereochemical Control

Racemic synthesis followed by chiral resolution is the most robust pathway for scale-up. While asymmetric synthesis is possible, the Enzymatic Kinetic Resolution (EKR) of the precursor alcohol (2-phenylpropanol) offers the highest optical purity (>99% ee) and is the industry-preferred route.

Workflow Visualization

The following diagram outlines the logic for generating the enantiopure intermediate.

Figure 1: Chemoenzymatic workflow for isolating the bioactive (S)-enantiomer precursor.[1]

Protocol 1.1: Enzymatic Kinetic Resolution of 2-Phenylpropanol

Objective: To isolate (S)-2-phenylpropanol from racemic starting material.

Reagents:

-

Racemic 2-phenylpropanol (1.0 eq)

-

Vinyl Acetate (Acyl donor, 3.0 eq)

-

Candida antarctica Lipase B (CALB, immobilized, e.g., Novozym 435)

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene

Procedure:

-

Setup: Dissolve racemic 2-phenylpropanol (10 g) in MTBE (100 mL).

-

Initiation: Add Vinyl Acetate (3.0 eq) and immobilized CALB (100 mg/mmol substrate).

-

Incubation: Stir at 30°C. Monitor reaction progress via GC or Chiral HPLC.

-

Termination: Stop reaction when conversion reaches 50% (typically 4–6 hours). Filter off the enzyme beads (recyclable).

-

Separation: Evaporate solvent. Separate the (

)-alcohol from the (-

Note: The (

)-acetate can be hydrolyzed and recycled if necessary.

-

Protocol 1.2: Etherification to Generate the Acid

Objective: Convert (S)-2-phenylpropanol to (S)-2-(2-phenylpropoxy)acetic acid without racemization.

Reagents:

-

(S)-2-Phenylpropanol (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion, 2.2 eq)

-

Chloroacetic acid (1.1 eq) or Sodium Chloroacetate

-

Solvent: THF (anhydrous)

Procedure:

-

Deprotonation: Under

atmosphere, suspend NaH in anhydrous THF at 0°C. Add (S)-2-phenylpropanol dropwise. Stir for 30 min to form the alkoxide. -

Alkylation: Add a solution of chloroacetic acid (pre-neutralized or as sodium salt) dropwise.

-

Reflux: Warm to room temperature, then reflux for 4–6 hours.

-

Quench & Workup: Cool to 0°C. Quench carefully with water. Acidify aqueous layer to pH 2 with 1M HCl. Extract with Ethyl Acetate (

).[5] -

Purification: Dry organics over

. Concentrate. Purify via recrystallization (Hexane/EtOAc) to obtain the white crystalline solid.

Module 2: Functionalization (Downstream Coupling)

The carboxylic acid moiety is the reactive handle for attaching this intermediate to the pharmacophore "head" (often an amine). Standard amide coupling is used, but conditions must be mild to prevent racemization at the

Protocol 2.1: Amide Coupling via HATU

Application: Attaching the intermediate to an amine-bearing scaffold (e.g., a tyrosine derivative).

Table 1: Coupling Reaction Matrix

| Component | Reagent | Equivalents | Role |

| Substrate | This compound | 1.0 | Carboxyl Component |

| Coupling Agent | HATU | 1.1 | Activator (High efficiency) |

| Base | DIPEA (Diisopropylethylamine) | 2.5 | Proton Scavenger |

| Nucleophile | Amine-bearing Pharmacophore | 1.0–1.1 | Drug Scaffold |

| Solvent | DMF or DCM | N/A | Medium |

Step-by-Step:

-

Dissolve this compound in dry DMF.

-

Add DIPEA and stir for 5 minutes.

-

Add HATU. The solution should turn slightly yellow (activation). Stir for 15 minutes.

-

Stir at Room Temperature for 2–12 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with 5%

(to remove DMF), saturated

Module 3: Analytical Validation (Quality Control)

Trustworthiness in synthesis requires rigorous validation. The following parameters are standard for releasing this intermediate for biological testing.

Chiral HPLC Method

To ensure enantiomeric excess (ee) > 98%.

-

Column: Chiralcel OD-H or AD-H (

mm, 5 -

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5) with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Phenyl absorption).[8]

-

Expected Result: Baseline separation of (

) and (

NMR Characterization (Proton)

Key diagnostic peaks for this compound (

- 10.5 (br s, 1H, -COOH )

- 7.2–7.4 (m, 5H, Ph -H)

- 4.1 (s, 2H, -O-CH 2-COOH) – Critical singlet confirming ether linkage.

- 3.6 (d, 2H, -CH(CH3)-CH 2-O-)

- 3.0 (m, 1H, Ph-CH -CH3)

- 1.3 (d, 3H, -CH-CH 3)

Module 4: Safety & Stability

-

Stability: The ether linkage is chemically stable, but the carboxylic acid is prone to decarboxylation under extreme heat (>200°C). Store at 4°C.

-

Hazards:

-

Sodium Hydride (Protocol 1.2): Flammable solid; reacts violently with water. Use strictly anhydrous conditions.

-

Chloroacetic Acid: Highly toxic and corrosive. Absorbs through skin. Double-glove and use a fume hood.

-

References

-

Design and synthesis of substituted phenylpropanoic acid derivatives as human PPAR alpha/delta dual agonists. Source: National Institutes of Health (PubMed). Context: Establishes the phenylpropanoic acid scaffold as a core pharmacophore for PPAR modulation. URL:[Link]

-

Convenient Enzymatic Resolution of Alcohols Using Highly Reactive, Nonharmful Acyl Donors. Source: Journal of Organic Chemistry (ACS Publications). Context: Validates the use of vinyl esters and lipases for resolving phenyl-alkanol precursors with high enantioselectivity. URL:[Link]

-

Formal Cross-Coupling of Amines and Carboxylic Acids. Source: ChemistryViews / J. Am. Chem. Soc. Context: Provides modern protocols for coupling carboxylic acid intermediates to amines, relevant for Protocol 2.1. URL:[Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives. Source: Jetir.org. Context: Reviews the broad utility and synthetic pathways of phenoxy/alkoxy acetic acid derivatives in medicinal chemistry. URL:[Link]

Sources

- 1. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7915421B2 - Method for preparing phenyl acetic acid derivatives - Google Patents [patents.google.com]

- 3. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 6. jetir.org [jetir.org]

- 7. chemistryviews.org [chemistryviews.org]

- 8. researchgate.net [researchgate.net]

Application Note: Optimization of Esterification Protocols for 2-(2-Phenylpropoxy)acetic Acid

Abstract & Molecule Profile[1][2][3][4]

2-(2-Phenylpropoxy)acetic acid is a critical intermediate scaffold, structurally homologous to the "glitazar" class of PPAR agonists (e.g., Tesaglitazar, Farglitazar) and various phenoxyacetic acid derivatives used in metabolic disease research.

The molecule features a homobenzylic ether linkage (

This guide provides three distinct, validated protocols for esterifying this compound, categorized by operational scale and substrate complexity.

Structural Analysis

-

Core Scaffold: Phenyl-CH(CH

)-CH -

Reactive Center: Carboxylic Acid (

) -

Risk Factors:

-